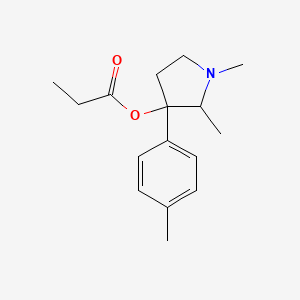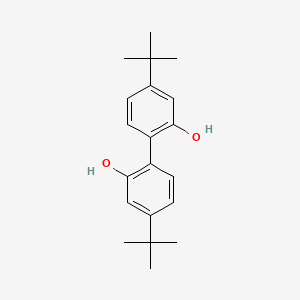![molecular formula C12H14 B13806401 4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene CAS No. 62025-02-9](/img/structure/B13806401.png)
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene is an organic compound with the molecular formula C12H14. It is a bicyclic structure with a unique arrangement of carbon atoms, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene typically involves the reaction of bicyclo[3.2.1]octa-2,6-diene with suitable alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octa-2,6-diene: A related compound with a similar bicyclic structure but lacking the methylidene group.
Bicyclo[3.2.1]oct-2-ene: Another similar compound with slight variations in the carbon framework.
Uniqueness
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene is unique due to its specific arrangement of carbon atoms and the presence of the methylidene group, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
62025-02-9 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-9(2)7-11-5-3-10-4-6-12(11)8-10/h3-6,10,12H,8H2,1-2H3 |
Clave InChI |
MFEWYSQFZBNDGU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C1C=CC2CC1C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
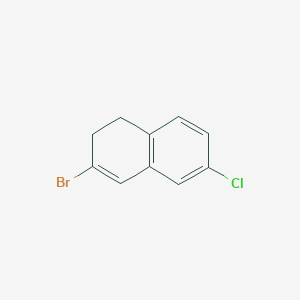
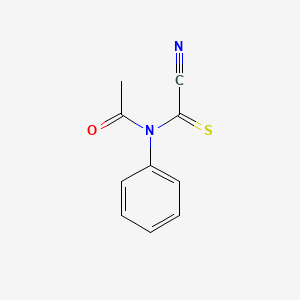
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
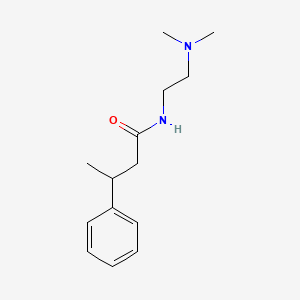
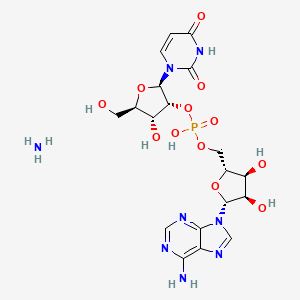
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
